molecular formula C17H18ClN5O2S2 B13370734 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370734
M. Wt: 423.9 g/mol
InChI Key: OPNRHFXNIJKADS-AATRIKPKSA-N
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Description

6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a vinyl group, a piperidinyl group, and a triazolothiadiazole core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiadiazole core, followed by the introduction of the chlorophenyl and vinyl groups. The final step involves the attachment of the piperidinyl group with a methylsulfonyl substituent. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes, particularly those involving its target pathways.

    Medicine: Due to its potential pharmacological activities, it could be investigated as a lead compound for the development of new drugs.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: shares structural similarities with other triazolothiadiazole derivatives, such as:

Uniqueness

The uniqueness of 6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18ClN5O2S2

Molecular Weight

423.9 g/mol

IUPAC Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18ClN5O2S2/c1-27(24,25)22-9-7-13(8-10-22)16-19-20-17-23(16)21-15(26-17)6-5-12-3-2-4-14(18)11-12/h2-6,11,13H,7-10H2,1H3/b6-5+

InChI Key

OPNRHFXNIJKADS-AATRIKPKSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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